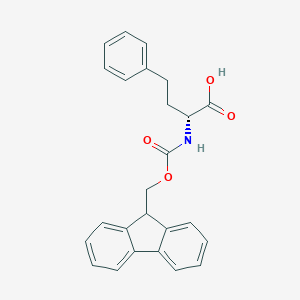

Fmoc-D-HoPhe-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427842 | |

| Record name | Fmoc-D-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135944-09-1 | |

| Record name | Fmoc-D-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-D-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-homophenylalanine, a crucial amino acid derivative in the field of peptide chemistry and drug discovery. This document details its chemical properties, CAS number, and applications, with a focus on its role in solid-phase peptide synthesis.

Introduction to Fmoc-D-homophenylalanine

Fmoc-D-homophenylalanine is a non-natural amino acid derivative widely utilized as a building block in the synthesis of peptides.[1] It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-homophenylalanine.[2][3] This Fmoc group is base-labile, meaning it can be removed under mild basic conditions, a key feature that makes it central to Fmoc-based solid-phase peptide synthesis (SPPS).[3] The incorporation of D-homophenylalanine, an unnatural amino acid, into peptide chains can enhance their stability, modify their conformation, and improve their pharmacokinetic properties, making it a valuable tool in the design of peptide-based therapeutics.[2][3][4]

The CAS number for Fmoc-D-homophenylalanine is 135944-09-1 .[2][5]

Chemical and Physical Properties

The properties of Fmoc-D-homophenylalanine and its related isomers and derivatives are summarized in the table below. The data highlights the key identifiers and physical characteristics of these compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance |

| Fmoc-D-homophenylalanine | 135944-09-1 [2][5] | C₂₅H₂₃NO₄[2] | 401.45[2] | ≥98.0% (HPLC) | 139 - 146[2] | White powder[2] |

| Fmoc-L-homophenylalanine | 132684-59-4[3] | C₂₅H₂₃NO₄ | 401.45 | - | - | - |

| Fmoc-D-β-homophenylalanine | 209252-16-4[6] | C₂₅H₂₃NO₄[6] | 401.46[6] | ≥98% (HPLC)[6] | - | White powder[6] |

| Fmoc-3-cyano-D-β-homophenylalanine | 269726-84-3[7] | - | - | ≥98% (HPLC)[7] | 162 - 168[7] | - |

| Fmoc-2-chloro-D-β-homophenylalanine | 268734-29-8[8] | C₂₅H₂₂ClNO₄[8] | 435.90[8] | - | - | - |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-homophenylalanine is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2][9] The Fmoc-SPPS methodology allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[3][10]

The following is a generalized protocol for the incorporation of Fmoc-D-homophenylalanine into a peptide sequence using manual or automated SPPS.

Step 1: Resin Preparation

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide).[10]

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to allow for increased exposure of the reactive sites.[10][11]

Step 2: First Amino Acid Coupling (if applicable)

-

If starting a new synthesis, couple the first Fmoc-protected amino acid to the swelled resin. This typically involves activating the carboxyl group of the amino acid.

Step 3: Fmoc Deprotection

-

To deprotect the N-terminal Fmoc group of the resin-bound amino acid or peptide, treat the resin with a 20% solution of piperidine in DMF.[3][10]

-

Allow the reaction to proceed for approximately 7-30 minutes to ensure complete removal of the Fmoc group, which exposes a free amine for the next coupling step.[10][11]

-

Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3][11]

Step 4: Amino Acid Coupling (Incorporation of Fmoc-D-homophenylalanine)

-

Activate the carboxyl group of Fmoc-D-homophenylalanine. This is typically done by dissolving the amino acid in DMF with a coupling agent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine).[11][12]

-

Add the activated Fmoc-D-homophenylalanine solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for at least 4 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.[11]

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[11][12]

Step 5: Repetition for Peptide Elongation

-

Repeat steps 3 and 4 for each subsequent amino acid to be added to the peptide sequence.

Step 6: Final Cleavage and Deprotection

-

Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[10] The typical ratio is 95:2.5:2.5 (TFA:water:TIS).[10]

-

The reaction is usually carried out for 2-3 hours at room temperature.[10]

-

Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Reagent | Function |

| Resin (e.g., Wang, Rink Amide) | Insoluble support for peptide chain elongation.[10] |

| Fmoc-D-homophenylalanine | The amino acid building block to be incorporated. |

| Piperidine (20% in DMF) | Base used for the removal of the Fmoc protecting group.[3][10] |

| Coupling Agents (e.g., HCTU, HATU) | Promote the formation of the peptide bond between amino acids.[11] |

| Base (e.g., DIEA, Collidine) | Used during the amino acid activation and coupling steps.[11][12] |

| Solvents (e.g., DMF, DCM) | Used for swelling the resin, dissolving reagents, and washing.[10][11] |

| Cleavage Cocktail (e.g., TFA/TIS/H₂O) | Strong acid solution to cleave the peptide from the resin and remove side-chain protecting groups.[10] |

| Cold Diethyl Ether | Used to precipitate the cleaved peptide. |

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis.

Other Key Applications

Beyond its central role in peptide synthesis, Fmoc-D-homophenylalanine is instrumental in several areas of research and development:

-

Drug Development : The incorporation of this non-natural amino acid can lead to peptide-based drugs with enhanced bioactivity, specificity, and stability.[2][6] This is crucial for developing novel therapeutics for a range of diseases.[6]

-

Bioconjugation : It can be used in processes to attach biomolecules to other molecules or surfaces, which is important for creating targeted drug delivery systems and diagnostics.[2][6][7]

-

Neuroscience Research : This compound is valuable in the study of neuropeptides and their functions, contributing to a better understanding of neurological disorders.[2][6]

Conclusion

Fmoc-D-homophenylalanine is a versatile and indispensable tool in modern peptide chemistry. Its unique properties, facilitated by the Fmoc protecting group and the non-natural homophenylalanine side chain, enable the synthesis of complex and novel peptides. For researchers and professionals in drug development, a thorough understanding of its characteristics and applications is key to advancing the frontiers of therapeutic innovation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. FMOC-D-HOMOPHENYLALANINE | 135944-09-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

Fmoc-D-HoPhe-OH: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Nα-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine (Fmoc-D-HoPhe-OH). Due to the limited availability of precise quantitative data for this specific compound, this document presents a combination of qualitative and extrapolated information to guide researchers in its handling and application, particularly in the context of peptide synthesis and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₃NO₄ | Chem-Impex[1] |

| Molecular Weight | 401.45 g/mol | Chem-Impex[1] |

| Appearance | White to off-white powder | Guidechem[2] |

| Melting Point | 139 - 146 °C | Chem-Impex[1] |

Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. The following table summarizes the available qualitative and quantitative information. It is important to note that the quantitative data for Dimethyl Sulfoxide (DMSO) was reported for the L-isomer, Fmoc-L-HoPhe-OH, and should be considered as an estimate for the D-isomer, as enantiomers typically exhibit very similar solubility profiles.

| Solvent | Chemical Formula | Solubility (g/L) | Molar Solubility (mol/L) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~200 | ~0.498 | Not Specified | Data for L-isomer; sonication may be required. |

| Water | H₂O | Sparingly Soluble | Not Quantified | Not Specified | [2] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Quantified | Not Specified | Generally good solubility is expected for Fmoc-amino acids.[3] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble | Not Quantified | Not Specified | A common solvent for peptide synthesis, good solubility is expected. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Quantified | Not Specified | Good solubility is expected. |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent using the static gravimetric method followed by HPLC analysis. This method is robust and widely applicable for crystalline solids.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance (4-decimal place)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

-

Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in g/L or mol/L.

-

Diagrams

Caption: A generalized experimental workflow for determining the equilibrium solubility of a compound.

This guide provides the currently available information on the solubility of this compound. For critical applications, it is strongly recommended that researchers perform their own solubility tests in the specific solvent systems and conditions relevant to their work.

References

Fmoc-D-HoPhe-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine (Fmoc-D-HoPhe-OH). Understanding the chemical stability of this critical raw material is paramount for its successful application in peptide synthesis and other areas of drug discovery and development, ensuring the integrity and purity of the final products.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides base-labile protection of the alpha-amino group, a key feature of the widely used Fmoc/tBu orthogonal synthesis strategy.

| Property | Value |

| Chemical Formula | C25H23NO4 |

| Molecular Weight | 401.45 g/mol |

| CAS Number | 135944-09-1[1] |

| Appearance | White to off-white solid/powder[1] |

| Purity (Typical) | ≥98% (HPLC)[1][2] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like Dimethylformamide (DMF). |

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its handling, storage, and use in synthesis. The primary points of instability are the Fmoc group's lability to basic conditions and potential degradation under harsh environmental stressors.

Base Lability

The fluorenylmethoxycarbonyl (Fmoc) protecting group is designed to be stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine.[3] This cleavage occurs via a β-elimination mechanism, resulting in the deprotected D-homophenylalanine and dibenzofulvene (DBF). The liberated DBF is typically scavenged by the amine base to prevent side reactions. While essential for synthesis, premature exposure to basic conditions during storage or handling can lead to the degradation of the raw material.

Potential Degradation Pathways

Beyond the intended base-catalyzed deprotection, other potential degradation pathways for Fmoc-amino acids include:

-

Diketopiperazine Formation: During peptide synthesis, after the deprotection of the first amino acid, the free N-terminus can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and truncation of the peptide chain. This is more prevalent with certain amino acid sequences.

-

Racemization: Although the D-configuration is generally stable, exposure to strong bases or harsh coupling conditions can potentially lead to epimerization at the α-carbon, resulting in the formation of the L-enantiomer. Maintaining chiral purity is critical, as the stereochemistry of the amino acid building blocks dictates the final peptide's structure and biological activity.

-

Hydrolysis: Like any ester-containing molecule, the Fmoc group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable under the acidic conditions used for side-chain deprotection in Fmoc-SPPS.

-

Photodegradation: While not extensively documented for this specific molecule, prolonged exposure to high-intensity UV light may lead to degradation. It is good practice to store the compound protected from light.

-

Thermal Degradation: High temperatures can promote the degradation of complex organic molecules. Some studies have shown that thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C in DMSO) even in the absence of a base.[4]

Below is a diagram illustrating the primary degradation pathway of this compound under basic conditions.

Caption: Base-induced degradation of this compound.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The following conditions are based on supplier recommendations and general best practices for Fmoc-protected amino acids.

Solid Form (Powder)

| Storage Temperature | Duration | Notes |

| -20°C | Up to 3 years | Recommended for long-term storage. |

| 4°C | Up to 2 years | Suitable for medium-term storage. |

| Room Temperature | Short-term | Acceptable for shipping and brief periods. |

Key Recommendations for Solid Storage:

-

Store in a tightly sealed container to prevent moisture absorption.

-

Protect from light.

-

Store in a dry, well-ventilated area.

In Solvent

Solutions of this compound are significantly less stable than the solid powder and should be prepared fresh whenever possible. If storage of a stock solution is necessary, the following conditions are recommended:

| Storage Temperature | Duration | Notes |

| -80°C | Up to 6 months | Recommended for longer-term storage of solutions. |

| -20°C | Up to 1 month | Suitable for short-term storage of solutions. |

Key Recommendations for Solution Storage:

-

Use a suitable, dry, high-purity solvent (e.g., DMF, DMSO).

-

Store in airtight vials to prevent solvent evaporation and moisture ingress.

-

Aliquot solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Experimental Protocol: Stability-Indicating Method and Forced Degradation Study

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation and identify the resulting products. This protocol is based on general principles outlined in ICH and WHO guidelines for stability testing of active pharmaceutical ingredients.[5][6][7]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

Materials and Instrumentation

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Trifluoroacetic acid (TFA), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2)

-

HPLC system with a UV detector (e.g., DAD or VWD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

pH meter

-

Photostability chamber

-

Oven

Experimental Workflow

The logical workflow for conducting a forced degradation study is depicted below.

Caption: Workflow for forced degradation study of this compound.

Detailed Methodologies

1. Preparation of Stock and Stress Samples:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

2. Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample vial. Keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample vial. Keep at room temperature. Due to the known base lability, sample at shorter intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Add 3% H2O2 to the sample vial. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

-

Thermal Degradation:

-

Solid State: Place the solid powder in an oven at 80°C for 7 days.

-

Solution State: Keep the stock solution at 60°C for 24 hours.

-

-

Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. HPLC Method:

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 30% B to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

4. Data Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by HPLC.

-

Determine the retention time of the intact this compound peak from the control sample.

-

In the chromatograms of the stressed samples, identify and quantify the degradation products.

-

Calculate the percentage degradation.

-

Assess the peak purity of the intact drug peak using a photodiode array (PDA) detector to ensure no degradation products are co-eluting. A method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary chemical instability is its lability to bases, which is a fundamental aspect of its use in Fmoc-SPPS. For long-term storage, the solid powder should be kept at -20°C in a tightly sealed container, protected from light and moisture. Solutions are less stable and should be used fresh or stored at -80°C for a limited time. Adherence to these storage and handling guidelines, along with the use of validated, stability-indicating analytical methods, will ensure the quality and integrity of this compound for its intended applications in research and development.

References

The Mirror Image Advantage: A Technical Guide to D-Amino Acid Applications in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of natural L-peptides in biological systems presents a significant hurdle in their development as therapeutics. Proteolytic degradation rapidly diminishes their efficacy, limiting their bioavailability and therapeutic window. A powerful and increasingly utilized strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of their L-counterparts. This technical guide provides an in-depth exploration of the applications of D-amino acids in peptide design, focusing on their impact on stability, receptor binding, and overall therapeutic potential. We present quantitative data, detailed experimental protocols, and logical workflows to equip researchers with the knowledge to leverage D-amino acid chemistry in their drug discovery endeavors.

Core Principles: Enhanced Stability and Structural Diversity

The primary advantage of substituting L-amino acids with D-amino acids lies in the enhanced resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage, have active sites that are stereospecific for L-amino acids. The introduction of a D-amino acid creates a stereochemical mismatch, preventing the peptide from fitting correctly into the enzyme's active site and thus hindering cleavage.[2] This steric hindrance is the fundamental principle behind the significantly improved stability of D-amino acid-containing peptides.[2]

Beyond stability, the incorporation of D-amino acids introduces novel structural possibilities. It can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity. This allows for the design of peptidomimetics with unique conformational properties that can lead to improved affinity and selectivity for their targets.

Quantitative Insights: Stability and Activity of D-Amino Acid-Containing Peptides

The substitution of L-amino acids with their D-enantiomers has a quantifiable impact on both the stability and biological activity of peptides. The following tables summarize key data from studies on D-peptide inhibitors of the p53-MDM2 interaction and a D-amino acid analog of Glucagon-Like Peptide-1 (GLP-1).

Table 1: Proteolytic Stability of L- vs. D-Peptides

| Peptide System | L-Peptide | D-Peptide/Analog | Protease | Stability Data | Reference |

| GLP-1 Analog | (L)-GLP-1 | (D)-GLP-1 | Proteinase K | (L)-GLP-1 completely degraded in <1 hour; ~80% of (D)-GLP-1 remains after 6 hours. | [4] |

| p53-MDM2 Inhibitor | LPMI | DPMI-α and DPMI-β | - | DPMI-α and DPMI-β are fully resistant to proteolytic degradation. | [5] |

| Antitumor Peptide | RDP215 (L-peptide) | 9D-RDP215 (D-peptide) | Fetal Bovine Serum (FBS) | At 2 µM, L-peptide activity reduced by ~90% after 8h in 10% FBS; D-peptide was largely unaffected. | [3] |

Table 2: Biological Activity of D-Amino Acid-Containing Peptides

| Peptide | Target | Metric | Value | Reference |

| DPMI-α | MDM2 | Kd | 219 nM | [5][6] |

| DPMI-β | MDM2 | Kd | 2.4 µM | [5] |

| DPMI-γ | MDM2 | Kd | 53 nM | [6][7] |

| DPMI-δ | MDM2 | Kd | 220 pM | [8] |

| (D)-GLP-1 | GLP-1 Receptor | EC50 | 59.6 nM | [4] |

| Compound 32 (cyclic D-amino acid peptidomimetic) | HER2-overexpressing cancer cell lines | IC50 | Nanomolar range | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol is based on the widely used Fmoc/tBu strategy.[10][11][12]

Materials:

-

Fmoc-protected D-amino acids

-

Rink Amide resin or other suitable solid support

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, MeOH

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-D-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: After complete coupling (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and DMF.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

In Vitro Proteolytic Stability Assay using RP-HPLC

This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases or in biological fluids like serum.[2][13][14][15]

Materials:

-

Peptide stock solution (L- and D-analogs)

-

Protease solution (e.g., trypsin, chymotrypsin, proteinase K) or human serum

-

Incubation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA, ice-cold acetonitrile)

-

RP-HPLC system with a C18 column

-

Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the peptide at a final concentration of 0.1-1 mg/mL in the incubation buffer.

-

For enzymatic degradation, add the protease to a final concentration (e.g., 1:100 enzyme:peptide ratio). For serum stability, add human serum to a final concentration of 50-90%.

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot. This will precipitate the proteins/enzymes.

-

Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

HPLC Analysis:

-

Analyze the supernatant by RP-HPLC.

-

Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.

-

Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining relative to the t=0 time point.

-

Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the peptide's half-life (t1/2).

-

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique to assess the secondary structure of peptides in solution.[16][17][18]

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

-

Quartz cuvette (e.g., 1 mm pathlength)

-

CD spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in the CD buffer. The final concentration should be in the range of 50-200 µM.

-

Prepare a buffer blank (buffer only).

-

-

Instrument Setup:

-

Turn on the CD spectrometer and nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.

-

Set the desired parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.

-

-

Blank Measurement:

-

Record a spectrum of the buffer blank in the quartz cuvette.

-

-

Sample Measurement:

-

Rinse the cuvette thoroughly with the peptide solution.

-

Record the CD spectrum of the peptide sample using the same parameters as the blank.

-

-

Data Processing:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θobs * 100) / (c * l * n) where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the pathlength of the cuvette in cm, and n is the number of amino acid residues.

-

-

Structural Interpretation: Analyze the resulting spectrum for characteristic features of secondary structures:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band around 200 nm.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key conceptual and experimental workflows in D-amino acid peptide design.

Caption: Enzymatic degradation pathway for L-peptides and resistance mechanism for D-peptides.

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS) of D-amino acid peptides.

Caption: Simplified signaling pathway of p53-MDM2 interaction and its inhibition by a D-peptide.

Conclusion

The incorporation of D-amino acids is a robust and versatile strategy in modern peptide drug design. The enhanced proteolytic stability, coupled with the potential for novel structural conformations, offers a powerful approach to overcome the inherent limitations of natural L-peptides. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to harness the "mirror image advantage" in the development of next-generation peptide therapeutics. As our understanding of D-amino acid biochemistry and synthesis continues to evolve, so too will the opportunities for creating more potent, stable, and effective peptide-based drugs.

References

- 1. verifiedpeptides.com [verifiedpeptides.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 13. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. americanpeptidesociety.org [americanpeptidesociety.org]

- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-HoPhe-OH for Novel Peptide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of novel peptide therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing pharmacological properties. Among these, Fmoc-D-HoPhe-OH (N-α-Fmoc-D-homophenylalanine) has emerged as a valuable building block for the synthesis of peptides with improved stability, receptor affinity, and therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a summary of the biological activities of peptides incorporating this unique amino acid.

This compound is a derivative of the essential amino acid phenylalanine, featuring an additional methylene group in its side chain and the D-enantiomeric configuration. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows. The D-configuration confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the in vivo half-life of the resulting peptide. The extended homophenylalanine side chain can also influence peptide conformation and receptor interactions, offering a tool for fine-tuning biological activity.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine |

| Synonyms | This compound, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid |

| CAS Number | 135944-09-1 |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized solid-phase peptide synthesis protocols. Due to the somewhat bulkier side chain of homophenylalanine compared to phenylalanine, careful selection of coupling reagents and reaction conditions is recommended to ensure high coupling efficiency and minimize racemization.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation

This protocol outlines the manual synthesis of a peptide containing a D-homophenylalanine residue on a Rink Amide resin.

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a suitable activating agent in DMF. For sterically hindered amino acids like D-homophenylalanine, potent coupling reagents are recommended.

-

Option A (HATU): Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).

-

Option B (HBTU): Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents) and DIPEA (6 equivalents).

-

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling").

4. Capping (Optional):

-

If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

5. Washing:

-

After successful coupling, wash the resin thoroughly with DMF (3-5 times).

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

Applications in Novel Peptide Development: A Case Study on Cyclolinopeptide A Analogues

A significant application of this compound is in the development of analogues of naturally occurring peptides to enhance their therapeutic properties. A notable example is the modification of Cyclolinopeptide A (CLA), a cyclic nonapeptide with known immunosuppressive activity.

Immunosuppressive Activity of Cyclolinopeptide A Analogues

Researchers have synthesized analogues of CLA by replacing the phenylalanine residues with a γ-amino acid derivative of homophenylalanine. These modifications aimed to alter the peptide's conformation and improve its biological activity. The immunosuppressive effects of these analogues were evaluated through various in vitro assays.

| Compound | Modification | Proliferation Inhibition (PBMC, IC₅₀ in µM) | TNF-α Production Inhibition (IC₅₀ in µM) |

| Cyclolinopeptide A (CLA) | - | ~10 | ~5 |

| Analogue 1 | Phe³ replaced with S-γ³-bis(homophenylalanine) | > 20 | ~8 |

| Analogue 2 | Phe⁴ replaced with S-γ³-bis(homophenylalanine) | ~15 | ~6 |

| Analogue 3 | Phe³ and Phe⁴ replaced with S-γ³-bis(homophenylalanine) | ~12 | ~4 |

| Analogue 4 | Phe³ replaced with R-γ³-bis(homophenylalanine) | > 20 | ~10 |

| Analogue 5 | Phe⁴ replaced with R-γ³-bis(homophenylalanine) | ~18 | ~7 |

| Analogue 6 | Phe³ and Phe⁴ replaced with R-γ³-bis(homophenylalanine) | ~14 | ~5 |

Note: The data presented is a representative summary based on published research and may vary depending on the specific experimental conditions.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Analogue Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development and testing of novel peptide analogues containing this compound.

Putative Signaling Pathway for Immunosuppression by Cyclolinopeptide A Analogues

The immunosuppressive effects of Cyclolinopeptide A and its analogues are believed to be mediated, in part, through the modulation of T-cell activation pathways, including the inhibition of pro-inflammatory cytokine production like TNF-α and interference with caspase signaling cascades.

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists seeking to develop novel peptide-based therapeutics. Its incorporation can significantly enhance the metabolic stability of peptides, and the unique structural properties of the homophenylalanine side chain provide an avenue for modulating biological activity. The successful application of this compound requires careful optimization of solid-phase peptide synthesis protocols, particularly the coupling step. The case study of Cyclolinopeptide A analogues demonstrates the potential of this non-proteinogenic amino acid in generating new therapeutic leads with potent immunosuppressive properties. Further exploration of this compound in the design of other classes of bioactive peptides is a promising area for future research and drug development.

In-Depth Technical Guide to the Theoretical Properties of Fmoc-D-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-phenylbutanoic acid, commonly known as Fmoc-D-homophenylalanine. This non-canonical amino acid is a valuable building block in peptide synthesis, offering unique structural characteristics for the development of novel peptide-based therapeutics and research tools.

Physicochemical and Computational Properties

Fmoc-D-homophenylalanine is a white to off-white powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are crucial for its application in solid-phase peptide synthesis (SPPS) and for understanding its behavior in different chemical environments.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₃NO₄ | [1][2][3][4] |

| Molecular Weight | 401.45 g/mol | [3][4][5] |

| CAS Number | 135944-09-1 | [1][2][3][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 139 - 146 °C | [5] |

| Optical Rotation | [α]D²⁰ = +8 ± 2° (c=1 in DMF) | [5] |

| Purity | ≥98.0% (HPLC) | [4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF). | [1] |

| Storage | 0 - 8 °C | [5] |

Computational Data

Computational analysis provides theoretical insights into the molecular properties of Fmoc-D-homophenylalanine, which are useful in molecular modeling and drug design.

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | |

| XLogP3-AA | 5.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 6 | |

| Complexity | 566 |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aromatic and aliphatic protons. Key expected signals include:

-

Aromatic Protons: Multiple signals in the range of 7.2-7.8 ppm corresponding to the protons of the phenyl ring and the fluorenyl group.

-

Fmoc Group Protons: Characteristic signals for the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety.

-

Alpha-Proton: A multiplet corresponding to the proton on the alpha-carbon of the amino acid.

-

Beta and Gamma-Protons: Multiplets for the protons on the beta and gamma carbons of the homophenylalanine side chain.

-

Amide Proton: A signal for the NH proton of the carbamate linkage.

¹³C NMR: The carbon NMR spectrum will show a multitude of signals corresponding to the 25 carbon atoms in the molecule. Distinctive signals would be observed for the carbonyl carbons of the carboxyl group and the Fmoc protecting group, the aromatic carbons of the phenyl and fluorenyl groups, and the aliphatic carbons of the amino acid backbone and side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Fmoc-D-homophenylalanine would exhibit characteristic absorption bands for its functional groups:

-

N-H Stretching: A band around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C-H Stretching: Bands in the 2850-3100 cm⁻¹ region for aliphatic and aromatic C-H bonds.

-

C=O Stretching: Strong absorption bands around 1720 cm⁻¹ and 1690 cm⁻¹ for the carbonyl groups of the carboxylic acid and the Fmoc group, respectively.

-

C=C Stretching: Bands in the 1450-1600 cm⁻¹ range due to the aromatic rings.

-

C-N Stretching: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight of Fmoc-D-homophenylalanine with high accuracy. The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses of the Fmoc group, the carboxyl group, and fragments from the homophenylalanine side chain.

Experimental Protocols

Synthesis of Fmoc-D-homophenylalanine

A general method for the Fmoc protection of an amino acid involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

-

D-homophenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate or sodium carbonate

-

Dioxane or acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve D-homophenylalanine in an aqueous solution of sodium bicarbonate or sodium carbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer to a low pH (around 2) with hydrochloric acid to precipitate the Fmoc-D-homophenylalanine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-D-homophenylalanine.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-homophenylalanine is a key reagent in Fmoc-based SPPS. The following is a generalized workflow for the incorporation of an Fmoc-D-homophenylalanine residue into a growing peptide chain on a solid support.

Workflow for a Single Coupling Cycle:

Detailed Steps:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide) with the preceding amino acid already attached and its N-terminal Fmoc group removed.

-

Activation and Coupling:

-

Dissolve Fmoc-D-homophenylalanine in a suitable solvent, typically DMF.

-

Add an activating agent (e.g., HCTU, HATU) and a base (e.g., DIPEA, NMM).

-

Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours) to form the peptide bond.

-

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added D-homophenylalanine residue, exposing the free amine for the next coupling step.

-

Washing: Wash the resin again with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Repeat: Repeat the coupling and deprotection steps for subsequent amino acids in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The incorporation of D-homophenylalanine into peptides can significantly impact their biological activity and metabolic stability. D-amino acids are generally more resistant to enzymatic degradation by proteases, which can lead to a longer in vivo half-life. The extended side chain of homophenylalanine compared to phenylalanine can also alter the peptide's conformation and binding affinity to its biological target.

Role in Neuroscience and Opioid Receptor Modulation

Peptides containing D-homophenylalanine have been investigated for their interaction with opioid receptors. For instance, analogues of Dynorphin A, an endogenous opioid peptide, have been synthesized with D-homophenylalanine to probe the structure-activity relationships at the kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction.

Kappa-Opioid Receptor Signaling Pathway:

The binding of a Dynorphin A analogue containing D-homophenylalanine to the KOR initiates a downstream signaling cascade.

This pathway highlights the potential of D-homophenylalanine-containing peptides to modulate key cellular processes, making them attractive candidates for the development of novel analgesics, antidepressants, and anti-addiction therapies. The unique structural properties of Fmoc-D-homophenylalanine provide a powerful tool for medicinal chemists to fine-tune the pharmacological profile of peptide-based drugs.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Synthesis, experimental and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data: a survey of interactions in the crystal structures of Fmoc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Fmoc-D-HoPhe-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-HoPhe-OH (N-α-Fmoc-D-homophenylalanine) is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of D-homophenylalanine into peptide sequences offers a strategic approach to introduce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. The extended carbon backbone of the homophenylalanine side chain, compared to phenylalanine, provides distinct steric and electronic properties that can influence peptide-receptor interactions and overall therapeutic efficacy. These attributes make this compound a critical tool in drug discovery and development for creating novel peptide-based therapeutics with improved pharmacological profiles.

Applications

Peptides incorporating D-homophenylalanine have shown potential in various therapeutic areas, most notably as modulators of the immune response. The introduction of this unnatural amino acid can significantly alter the peptide's three-dimensional structure, leading to enhanced binding affinity and selectivity for biological targets.

A key application of D-homophenylalanine-containing peptides is in the development of immunosuppressive agents. For instance, analogues of Cyclolinopeptide A, a naturally occurring cyclic nonapeptide, where phenylalanine residues are substituted with homophenylalanine, have demonstrated potent immunosuppressive activity. These synthetic peptides can inhibit the proliferation of T- and B-cell mitogens and modulate the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This highlights the potential of this compound in the rational design of peptidomimetics for autoimmune diseases and organ transplantation.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

Bases (e.g., DIPEA, NMM)

-

HOBt or Oxyma Pure

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water, HPLC grade

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted syringe or a specialized reaction vessel.

-

Add DMF (2-3 mL) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

-

Drain the DMF from the reaction vessel.

Protocol 2: N-α-Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF (2 mL) to the swollen resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh 2 mL aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound

Due to the steric hindrance of the homophenylalanine side chain, a potent coupling reagent and potentially longer coupling times are recommended.

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading, e.g., 0.3 mmol) and a coupling agent such as HATU (2.9 equivalents) in DMF (1.5 mL).

-

Add a base such as DIPEA (6 equivalents) to the amino acid solution and vortex briefly to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

-

Once the coupling is complete (negative ninhydrin test), drain the coupling solution.

-

Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).

Protocol 4: Cleavage and Deprotection

-

After the final Fmoc deprotection and any N-terminal modifications, wash the peptidyl-resin with DCM (3 x 2 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a fresh cleavage cocktail. For a standard peptide, a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water is commonly used.

-

Add the cleavage cocktail to the dried resin (approximately 1-2 mL for 100 mg of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient of water/acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.

Data Presentation

The following tables summarize typical quantitative data for the solid-phase synthesis of a peptide containing this compound. These values are representative and may require optimization based on the specific peptide sequence and synthesis scale.

Table 1: Reagent Equivalents for this compound Coupling

| Reagent | Equivalents (relative to resin loading) |

| This compound | 3.0 - 5.0 |

| Coupling Agent (HATU/HBTU) | 2.9 - 4.9 |

| Base (DIPEA/NMM) | 6.0 - 10.0 |

| Additive (HOBt/Oxyma) | 3.0 - 5.0 (if using DIC) |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Range | Notes |

| Coupling Time | 1 - 4 hours | May require longer times for difficult sequences. Monitoring with a ninhydrin test is recommended. |

| Double Coupling | Often recommended | A second coupling with fresh reagents can significantly improve the incorporation of this sterically hindered amino acid. |

| Deprotection Time | 2 + 10 minutes | Standard for most Fmoc-protected amino acids. |

| Crude Peptide Purity | 60 - 85% | Highly sequence-dependent. |

| Final Peptide Yield | 15 - 40% (after purification) | Dependent on the number of coupling cycles and purification efficiency. |

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for this compound solid-phase peptide synthesis and a relevant biological signaling pathway.

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Caption: Simplified TNF-α signaling pathway and proposed inhibition by D-HoPhe peptides.

Application Notes and Protocols for the Incorporation of Fmoc-D-HoPhe-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of the unnatural amino acid Fmoc-D-Homo-Phenylalanine-OH (Fmoc-D-HoPhe-OH) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-HoPhe, a D-amino acid with an extended carbon backbone compared to Phenylalanine, can significantly enhance peptide stability against enzymatic degradation and modulate biological activity, making it a valuable tool in drug discovery and development.[1][2][3]

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the non-proteinogenic amino acid D-Homo-Phenylalanine, featuring an Fmoc protecting group on the alpha-amine. The D-configuration provides resistance to proteolytic enzymes, which typically recognize L-amino acids.[1][2] The additional methylene group in the side chain, compared to Phenylalanine, introduces unique steric and electronic properties that can influence peptide conformation, receptor binding, and metabolic stability.[3] Standard SPPS protocols are generally applicable for the incorporation of this compound; however, optimization of coupling reagents and conditions is recommended to ensure high coupling efficiency, particularly in sterically hindered sequences.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and DCM |

| Storage | Store at 2-8°C |

Recommended Protocols for Incorporating this compound

The choice of coupling reagent is critical for the efficient incorporation of sterically demanding amino acids like this compound. Below are detailed protocols for three widely used and effective coupling methods: HATU, HBTU, and DIC/OxymaPure. The following protocols are based on a 0.1 mmol synthesis scale.

Table 1: Reagent Equivalents for this compound Coupling

| Reagent/Component | HATU Protocol | HBTU Protocol | DIC/OxymaPure Protocol |

| This compound | 3.0 eq | 3.0 eq | 3.0 eq |

| Coupling Reagent | 2.9 eq (HATU) | 2.9 eq (HBTU) | 3.0 eq (DIC) |

| Additive | - | - | 3.0 eq (OxymaPure) |

| Base | 6.0 eq (DIPEA) | 6.0 eq (DIPEA) | - |

Experimental Workflow for SPPS

References

Application Notes and Protocols for Fmoc-D-HoPhe-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-D-HoPhe-OH (N-α-Fmoc-D-homophenylalanine) is an unnatural amino acid analog of phenylalanine, characterized by an additional methylene group in its side chain. This modification introduces increased conformational flexibility and hydrophobicity, making it a valuable building block in the design of peptidomimetics and other peptide-based therapeutics. However, the increased steric bulk of the homophenylalanine side chain can present challenges during solid-phase peptide synthesis (SPPS), leading to reduced coupling efficiency and the potential for deletion sequences in the final peptide product.

These application notes provide a comprehensive guide to optimizing the coupling of this compound in Fmoc-based SPPS. This document outlines the challenges associated with sterically hindered amino acids, compares the efficacy of various coupling reagents, and provides detailed experimental protocols for achieving high coupling yields.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the incorporation of bulky amino acids like this compound is steric hindrance. The voluminous side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can result in incomplete coupling reactions, necessitating the use of more potent activating agents and optimized reaction conditions to drive the reaction to completion. Furthermore, as the peptide chain elongates, the risk of peptide aggregation can exacerbate coupling difficulties by reducing the accessibility of the N-terminus.

Data Presentation: Comparative Coupling Efficiency

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes the expected performance of common coupling reagents based on their efficacy with other sterically hindered amino acids, such as Fmoc-Phe(3-Cl)-OH and Fmoc-Gln(Trt)-OH.[1][2] These values serve as a reliable estimate for optimizing the incorporation of this compound.

| Coupling Reagent/System | Reagent Type | Typical Coupling Time (min) | Estimated Coupling Efficiency (%) | Key Advantages & Disadvantages |

| HATU | Aminium/Uronium Salt | 20 - 60 | > 99 | Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost, potential for guanidinylation side reactions.[1] |

| HBTU | Aminium/Uronium Salt | 30 - 90 | 98 - 99 | Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation.[1] |

| PyBOP | Phosphonium Salt | 30 - 120 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |

| COMU | Aminium/Uronium Salt | 15 - 45 | > 99 | Advantages: Very high reactivity, safer byproducts than benzotriazole-based reagents. Disadvantages: Higher cost. |

| DIC/Oxyma | Carbodiimide/Additive | 60 - 240 | 95 - 98 | Advantages: Cost-effective, low racemization. Disadvantages: Slower reaction times compared to onium salts. |

| DIC/HOBt | Carbodiimide/Additive | 60 - 240 | 95 - 98 | Advantages: Traditional and cost-effective. Disadvantages: Slower, potential for side reactions, and HOBt has safety/shipping restrictions. |

Experimental Protocols

The following protocols provide detailed methodologies for the efficient coupling of this compound in manual Fmoc-SPPS.

Protocol 1: General SPPS Cycle for this compound Incorporation

This protocol outlines a single coupling cycle using a potent uronium/aminium salt coupling reagent like HATU.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

This compound

-

HATU (or HBTU/COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (Peptide synthesis grade)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test.

-

A negative Kaiser test (yellow/colorless beads) indicates complete coupling.

-

If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2 for double coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times) to prepare for the next cycle.

-

Protocol 2: Double Coupling for Incomplete Reactions

This procedure should be followed if the initial coupling of this compound is incomplete, as indicated by a positive Kaiser test.

Procedure:

-

Initial Wash: After the first coupling attempt, drain the coupling solution and wash the resin with DMF (3-5 times).

-

Second Coupling:

-

Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.

-

Add the freshly activated amino acid solution to the washed resin.

-

Agitate the reaction mixture at room temperature for an additional 1-2 hours.

-

-

Final Wash and Monitoring:

-

Drain the reaction solution and wash the resin as described in Protocol 1, step 5.

-

Perform a second Kaiser test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines before proceeding to the next amino acid.

-

Protocol 3: Capping of Unreacted N-terminal Amines

Capping is performed to terminate unreacted peptide chains and prevent the formation of deletion sequences.

Materials:

-

Acetic anhydride

-

DIPEA

-

DMF

Procedure:

-

Washing: Wash the resin with DMF (3-5 times).

-

Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

-

Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

-

Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Visualization of Experimental Workflow

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is achievable with high efficiency through the selection of appropriate, potent coupling reagents and the optimization of reaction protocols. The use of aminium/uronium or phosphonium salt-based activators such as HATU, HBTU, PyBOP, or COMU is highly recommended over traditional carbodiimide methods. Monitoring the completion of each coupling step, for instance with the Kaiser test, and employing a double coupling strategy when necessary, will minimize the formation of deletion sequences and ensure the synthesis of the target peptide in high purity. The protocols and data presented in these application notes provide a robust framework for researchers to overcome the challenges associated with the SPPS of peptides containing this compound.

References

Application Notes and Protocols for the Deprotection of Fmoc-D-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild deprotection conditions orthogonal to acid-labile side-chain protecting groups.[1] D-homophenylalanine, a non-proteinogenic amino acid, is an important building block in the design of peptide-based therapeutics, offering unique conformational properties and increased resistance to enzymatic degradation.[2] The successful incorporation of D-homophenylalanine into a peptide sequence hinges on the efficient removal of the Nα-Fmoc group at each cycle of the synthesis.

These application notes provide a detailed overview of the principles, protocols, and analytical methods for the deprotection of the Fmoc group from D-homophenylalanine residues during SPPS. While the fundamental mechanism of Fmoc deprotection is consistent across different amino acids, the efficiency can be influenced by factors such as steric hindrance and the local peptide sequence.[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[4]

-

Proton Abstraction: The base abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.

-

β-Elimination: This is followed by a β-elimination reaction, which liberates the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[4]